physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid
physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid
An In-depth Technical Guide to (4-Benzyloxycarbonylaminophenyl)-acetic acid
Abstract
(4-Benzyloxycarbonylaminophenyl)-acetic acid, systematically known as 2-(4-(((benzyloxy)carbonyl)amino)phenyl)acetic acid, is a crucial derivative of 4-aminophenylacetic acid. Its significance lies in the protection of the amino group by a benzyloxycarbonyl (Cbz or Z) moiety, a widely employed strategy in organic synthesis, particularly in the domain of peptide chemistry and drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, a validated synthesis protocol, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
The structural integrity of a molecule dictates its function and reactivity. (4-Benzyloxycarbonylaminophenyl)-acetic acid combines the core of a phenylacetic acid with a Cbz-protected amine at the para position. This protecting group is instrumental in preventing the amine from participating in undesired side reactions during multi-step syntheses, yet it can be selectively removed under specific conditions.
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Systematic IUPAC Name: 2-(4-(((benzyloxy)carbonyl)amino)phenyl)acetic acid
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Common Synonyms: N-Cbz-4-aminophenylacetic acid, N-Benzyloxycarbonyl-4-aminophenylacetic acid
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CAS Number: 17859-70-0[1]
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Molecular Formula: C₁₆H₁₅NO₄[1]
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Molecular Weight: 285.29 g/mol [1]
The molecule's architecture features three key functional domains:
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The Carboxylic Acid (-COOH): This group provides acidity and a reactive site for amide bond formation.
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The Phenylacetic Acid Core: A rigid scaffold that influences the spatial orientation of the functional groups.
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The Cbz-Protected Amine (-NH-Cbz): This carbamate linkage is stable to a range of reaction conditions but can be cleaved, typically by hydrogenolysis, to liberate the free amine.
Caption: 2D structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid.
Physical and Chemical Properties
Experimental data for this specific compound is not widely published. The properties are therefore presented as a combination of data from closely related analogs and computationally predicted values.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Inferred from analogs |
| Molecular Weight | 285.29 g/mol | Calculated[1] |
| Melting Point (°C) | 119-123 | Data for (4-Benzyloxy)phenylacetic acid[2] |
| Boiling Point (°C) | Not available | Decomposes at high temperatures |
| Solubility | Soluble in methanol, DMF, DMSO. Slightly soluble in dichloromethane. Insoluble in water. | Inferred from structural analogs[2] |
| pKa | ~4-5 (carboxylic acid) | Estimated based on phenylacetic acid derivatives |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Recommended for fine chemicals[3] |
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
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~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and may exchange with D₂O.
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~7.4-7.2 ppm (multiplet, 9H): A complex multiplet arising from the protons on the benzyloxy phenyl group and the para-substituted phenyl ring of the acetic acid moiety.
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~5.1 ppm (singlet, 2H): The two protons of the benzylic methylene group (-O-CH₂-Ph).
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~3.5 ppm (singlet, 2H): The two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
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~9.5 ppm (singlet, 1H): The amide proton (-NH-). This peak can be broad.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for each of the unique carbon atoms:
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~175 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~153 ppm: Carbamate carbonyl carbon (-O-C=O).
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~140-127 ppm: A series of peaks for the aromatic carbons of the two phenyl rings.
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~67 ppm: Benzylic methylene carbon (-O-CH₂-Ph).
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~42 ppm: Methylene carbon of the acetic acid moiety (-CH₂-COOH).
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present:
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3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~3200 cm⁻¹: N-H stretching of the amide.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1720 cm⁻¹: C=O stretching of the carboxylic acid.
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~1690 cm⁻¹: C=O stretching of the carbamate.
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~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).
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~1250 cm⁻¹: C-O stretching of the ester and carboxylic acid groups.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z of 285. A common fragmentation pattern would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.
Synthesis and Purification Protocol
The most direct and industrially relevant synthesis involves the protection of the amino group of 4-aminophenylacetic acid.
Reaction Principle: The nucleophilic amino group of 4-aminophenylacetic acid attacks the electrophilic carbonyl carbon of benzyl chloroformate in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion.
Caption: Generalized workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Dissolution: Dissolve 4-aminophenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (2.5 eq NaHCO₃) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the reaction mixture to 0°C in an ice bath.
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Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
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Acidify the aqueous layer to a pH of ~2 with cold 1M HCl. A white precipitate should form.
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Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (4-benzyloxycarbonylaminophenyl)-acetic acid.
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Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.
Applications in Drug Development and Research
The primary utility of (4-benzyloxycarbonylaminophenyl)-acetic acid is as a specialized building block in the synthesis of complex organic molecules.
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Peptide Synthesis: It serves as an N-protected, non-natural amino acid analog. In solid-phase peptide synthesis (SPPS), the carboxylic acid group is activated and coupled to the free amine of a growing peptide chain.[4] The Cbz group ensures that the amine of the phenylacetic acid moiety does not self-condense or cause unwanted side reactions.[4]
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Scaffold for Drug Discovery: The phenylacetic acid framework is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. This Cbz-protected derivative allows for the selective modification of the carboxylic acid group (e.g., forming amides or esters) while the amine is masked. The Cbz group can be removed at a later synthetic stage to introduce further diversity or to reveal a key pharmacophoric feature.
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Development of Enzyme Inhibitors: The structure can be incorporated into molecules designed to inhibit enzymes such as proteases or kinases, where the phenylacetic acid moiety can mimic natural substrates or bind to specific pockets in the enzyme's active site.
Safety and Handling
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Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory tract irritation.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(4-Benzyloxycarbonylaminophenyl)-acetic acid is a valuable synthetic intermediate whose utility is defined by the strategic placement of a carboxylic acid and a protected amine on a phenylacetic acid scaffold. Its primary role as a building block in peptide synthesis and medicinal chemistry is well-established. While detailed experimental data on its physical properties are sparse, its chemical behavior and spectroscopic characteristics can be confidently predicted, enabling its effective use in a research and development setting. Proper handling and synthesis protocols are essential for its safe and efficient application.
References
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PubChem. (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2-(3,4-Bis(benzyloxy)phenyl)acetic acid. National Center for Biotechnology Information. [Link]
- Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
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Organic Syntheses. Phenylacetic acid. [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Molecular Biology, Chapter 11, Unit 11.14.
Sources
- 1. 17859-70-0|2-(4-(((Benzyloxy)carbonyl)amino)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]
- 3. 17609-52-8|(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
